molecular formula C19H27F3N2O2 B2493921 tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1774896-16-0

tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No. B2493921
CAS RN: 1774896-16-0
M. Wt: 372.432
InChI Key: LXAZGAMGCBSFHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes starting from basic piperidine derivatives. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, yielding a 49.9% total yield, highlighting the challenges and efficiencies in synthesizing such complex molecules (Kong et al., 2016).

Molecular Structure Analysis

The structural analysis of tert-butyl piperidine derivatives reveals significant insights into their molecular geometry and interactions. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate's molecular structure was characterized using NMR, MS, FT-IR techniques, and X-ray diffraction, emphasizing the importance of these methods in understanding the spatial arrangement and electronic structure of such compounds (Hou et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl piperidine derivatives often include functional group transformations critical for synthesizing biologically active compounds. The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reaction characteristics exemplify the chemical versatility of these molecules, showcasing their potential in synthesizing various pharmacologically relevant structures (Didierjean et al., 2004).

Physical Properties Analysis

The physical properties of tert-butyl piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and synthesis. The analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed its crystallization in a monoclinic space group, providing essential data for understanding the compound's behavior in different chemical environments (Mamat et al., 2012).

Chemical Properties Analysis

The reactivity of tert-butyl piperidine derivatives with various reagents and under different conditions highlights their chemical properties. For example, the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrates the compound's potential to undergo reactions that introduce functionally diverse groups, thereby expanding its application in medicinal chemistry (Richter et al., 2009).

Scientific Research Applications

Synthesis and Applications in Drug Development

  • Anticancer Drug Synthesis

    Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close derivative, is an important intermediate for small molecule anticancer drugs. It was synthesized from piperidin-4-ylmethanol, demonstrating high yield and the potential for developing optimized anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

  • Intermediate in Biologically Active Compounds

    The compound has been used as an intermediate in the synthesis of many biologically active compounds, including crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Piperidine Derivatives for Therapeutic Applications

    The synthesis of various piperidine derivatives, including tert-butyl 4-oxopiperidine-1-carboxylate, has implications for developing therapeutic agents (Moskalenko & Boev, 2014).

  • Key Intermediate in Vandetanib Synthesis

    This compound is a key intermediate in synthesizing Vandetanib, an important drug used in cancer treatment (Wang, Wang, Tang, & Xu, 2015).

Chemical Synthesis and Characterization

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-9-7-18(13-23,8-10-24)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11H,7-10,12-13,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZGAMGCBSFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate

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